molecular formula C5H12N2O2 B13220712 2-[(2-Methoxyethyl)amino]acetamide

2-[(2-Methoxyethyl)amino]acetamide

Katalognummer: B13220712
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: SWPRQXGWCYGNIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methoxyethyl)amino]acetamide is a chemical compound with the molecular formula C5H12N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its amide functional group and the presence of a methoxyethyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]acetamide typically involves the reaction of 2-methoxyethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3OCH2CH2NH2+CH3COClCH3OCH2CH2NHCOCH3+HCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{NHCOCH}_3 + \text{HCl} CH3​OCH2​CH2​NH2​+CH3​COCl→CH3​OCH2​CH2​NHCOCH3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(2-Methoxyethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methoxyethyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-Methoxyethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-N-(2-methoxyethyl)acetamide
  • N-(2-Methoxyethyl)acetamide
  • 2-(2-Methoxyethylamino)acetamide hydrochloride

Comparison: 2-[(2-Methoxyethyl)amino]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications.

Eigenschaften

Molekularformel

C5H12N2O2

Molekulargewicht

132.16 g/mol

IUPAC-Name

2-(2-methoxyethylamino)acetamide

InChI

InChI=1S/C5H12N2O2/c1-9-3-2-7-4-5(6)8/h7H,2-4H2,1H3,(H2,6,8)

InChI-Schlüssel

SWPRQXGWCYGNIN-UHFFFAOYSA-N

Kanonische SMILES

COCCNCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.